molecular formula C11H10FN3O5S B12344928 1-(5-fluoro-2-methoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole

1-(5-fluoro-2-methoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole

Cat. No.: B12344928
M. Wt: 315.28 g/mol
InChI Key: ZIUYYWYIBNZFHH-UHFFFAOYSA-N
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Description

1-(5-fluoro-2-methoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a methoxy group, a sulfonyl group, a methyl group, and a nitro group attached to an imidazole ring. Its unique structure makes it a valuable reagent in organic synthesis and a potential candidate for various industrial applications.

Preparation Methods

The synthesis of 1-(5-fluoro-2-methoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(5-fluoro-2-methoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions.

Comparison with Similar Compounds

1-(5-fluoro-2-methoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential biological activity.

Properties

Molecular Formula

C11H10FN3O5S

Molecular Weight

315.28 g/mol

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole

InChI

InChI=1S/C11H10FN3O5S/c1-7-13-6-11(15(16)17)14(7)21(18,19)10-5-8(12)3-4-9(10)20-2/h3-6H,1-2H3

InChI Key

ZIUYYWYIBNZFHH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1S(=O)(=O)C2=C(C=CC(=C2)F)OC)[N+](=O)[O-]

Origin of Product

United States

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